molecular formula C28H25N7O4S B2565673 1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole CAS No. 901736-65-0

1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2565673
CAS No.: 901736-65-0
M. Wt: 555.61
InChI Key: DQVORACENWSLBX-UHFFFAOYSA-N
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Description

1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a potent and selective cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death and is implicated in various pathological states, including ischemic stroke and neurodegenerative diseases. This compound exerts its effect by targeting the kinase domain of DAPK1 , thereby suppressing its pro-apoptotic activity. Its primary research value lies in its utility as a pharmacological probe to dissect the intricate role of DAPK1 signaling in cellular models of apoptosis and anoikis. Researchers utilize this inhibitor to explore mechanisms of neuronal death following ischemic insult, as DAPK1 is a critical player in the death of hippocampal neurons after cerebral ischemia . Furthermore, its application extends to cancer research, where inhibiting DAPK1 can help elucidate its tumor-suppressive functions and its involvement in metastasis. By providing a means to selectively inhibit DAPK1, this reagent enables the investigation of kinase-specific pathways in cell death, offering critical insights for the development of novel therapeutic strategies for stroke and other DAPK1-related disorders.

Properties

IUPAC Name

8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7O4S/c1-17-29-21-6-4-5-7-23(21)33(17)13-12-26-31-27-20-14-24(38-2)25(39-3)15-22(20)30-28(34(27)32-26)40-16-18-8-10-19(11-9-18)35(36)37/h4-11,14-15H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVORACENWSLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC6=CC=C(C=C6)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazoloquinazoline Core: The synthesis begins with the preparation of the triazoloquinazoline core through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Nitro Group: The nitro group is introduced through a nitration reaction using a nitrating agent such as nitric acid.

    Methoxylation: The methoxy groups are introduced via methylation reactions using methylating agents like dimethyl sulfate.

    Formation of the Benzodiazole Moiety: The final step involves the formation of the benzodiazole moiety through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Research has shown that quinazoline derivatives can possess significant anticancer properties. Compounds similar to this one have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .
  • Antimicrobial Properties : Quinazoline derivatives are known for their antimicrobial activities. The structural characteristics of this compound suggest potential effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. Key steps may include:

  • Formation of the Benzodiazole Moiety : Utilizing appropriate reagents to form the benzodiazole structure.
  • Triazoloquinazoline Synthesis : Incorporating the triazole component through cyclization reactions.
  • Functional Group Modifications : Adding methoxy and nitrophenyl groups to enhance biological activity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this molecule. Below is a summary table highlighting some related compounds:

Compound NameStructure FeaturesUnique Properties
5-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazolineBenzimidazole and triazoloquinazolineKnown for strong antibacterial activity
8-methoxy-3-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)azetidine-1-carbonyl]-2H-chromen-2-oneChromene scaffold with benzodiazoleExhibits anti-inflammatory properties
3-(pyridazin-4-yl)-5-(4-nitrophenyl)methylthio derivativesPyridazine core with nitrophenylPotentially effective against specific pathogens

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Anticancer Studies : A study evaluating a series of quinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance efficacy .
  • Antimicrobial Trials : Another research focused on quinazoline derivatives showed promising results in inhibiting the growth of resistant bacterial strains, indicating the potential application of this compound in treating infections .

Mechanism of Action

The mechanism of action of 1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interaction with Receptors: Binding to specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, leading to disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Triazoloquinazoline Core

Sulfanyl-Linked Aromatic Groups
  • Target Compound vs. 8,9-Dimethoxy-5-[(3-Methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline () :
    • The 4-nitrophenyl group in the target compound replaces the 3-methoxybenzyl group in ’s analog. The nitro group’s electron-withdrawing nature may enhance binding specificity compared to the electron-donating methoxy group .
    • Biological Implication : Nitro groups are associated with improved target engagement in antimicrobial agents but may reduce selectivity due to off-target interactions .
Comparison with 5-[(4-tert-Butylbenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline () :
  • Synthetic Note: Both compounds likely share similar synthesis routes, but the nitro group in the target may require careful handling due to reactivity .
Imidazo[1,2-c]quinazoline Derivatives () :
  • The imidazo[1,2-c]quinazoline core in differs from the triazolo[1,5-c]quinazoline in the target. The sulfur atom position and ring fusion alter electronic properties and binding modes.
  • Activity Insight : Dichlorobenzylsulfanyl groups () exhibit moderate antibacterial activity, suggesting the target’s nitro variant may offer broader efficacy .

Benzimidazole Modifications

Target Compound vs. Phenoxymethyl-Triazole-Thiazole Hybrids () :
  • ’s compounds feature benzimidazole linked to triazole-thiazole-acetamide systems.
  • Synthetic Efficiency : The target’s synthesis may benefit from optimized catalysts (e.g., NGPU in ), reducing reaction times and improving yields compared to multi-step acetamide formations .
Comparison with Crenolanib and Neratinib () :
  • Clinical-stage benzimidazole derivatives like crenolanib (tyrosine kinase inhibitor) highlight the scaffold’s therapeutic relevance. The target’s 2-methyl group may reduce CYP450-mediated metabolism, extending half-life .
Antimicrobial Potential :
  • Nitro-substituted benzodiazoles (e.g., ’s compound [3]) show high activity against Mycobacterium tuberculosis (MIC = 1.56 µM) but lack selectivity. The target’s sulfanyl linkage and benzimidazole moiety may mitigate off-target effects .
  • Table 1 : Selective Antibacterial Activity of Benzodiazole Derivatives (Adapted from )
Compound Mtb MIC (µM) Selectivity Index
Nitrobenzodiazole [3] 1.56 Low
Sulfonamido-Benzodiazole [6] 3.12 High
Target Compound (Inferred) Pending Data Likely Moderate
Anticancer Prospects :
  • Benzimidazole-triazoloquinazoline hybrids () inhibit cancer cell proliferation via topoisomerase or kinase modulation. The target’s nitro group may enhance DNA intercalation, akin to quinazoline-based therapeutics like neratinib .

Biological Activity

The compound 1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a complex organic molecule characterized by multiple functional groups and heterocycles. Its unique structure suggests potential biological activities that warrant investigation. This article synthesizes current knowledge regarding its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H18N6O6SC_{24}H_{18}N_{6}O_{6}S, with a molecular weight of approximately 518.5 g/mol. The structural features include:

  • Benzodiazole moiety : Known for various pharmacological activities.
  • Triazoloquinazoline structure : Associated with anti-inflammatory and anticancer properties.
  • Methoxy and nitrophenyl groups : Enhance reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion may follow this trend due to its structural similarities.

StudyCompound TestedCancer Cell LineResult
Quinazoline DerivativesMCF-7 (breast cancer)IC50 = 15 µM
Triazoloquinazoline AnaloguesA549 (lung cancer)Inhibition of growth by 70%

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is well-documented. The compound's structural components may contribute to its ability to inhibit pro-inflammatory cytokines. A study demonstrated that certain triazoloquinazolines showed significant inhibition in carrageenan-induced paw edema in animal models.

CompoundInhibition (%)Reference
Compound 2e53.41%
Diclofenac60%Comparative standard

The proposed mechanism of action for the compound involves:

  • Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins.
  • NF-kB Pathway Modulation : Some derivatives act as inhibitors of the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The functional groups present allow for the creation of various analogs that may exhibit enhanced biological activity.

Example Synthesis Steps

  • Formation of Triazoloquinazoline Core : Utilizing hydrazonoyl chlorides under reflux conditions.
  • Introduction of Methoxy and Nitrophenyl Groups : Employing specific reagents to ensure regioselectivity.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study 1 : A derivative exhibited significant anti-inflammatory effects in a rat model, demonstrating a reduction in paw edema comparable to established NSAIDs.
  • Case Study 2 : Another analog was tested against multiple cancer cell lines, showing cytotoxic effects that warrant further exploration for therapeutic applications.

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including cycloaddition, alkylation, and functional group modifications. For example:

  • Step 1 : Formation of the triazoloquinazoline core via 1,3-dipolar cycloaddition reactions in toluene under reflux, as demonstrated in analogous triazoloquinazoline syntheses .
  • Step 2 : Introduction of the 4-nitrophenylmethylsulfanyl group using thiol-alkylation reactions under basic conditions (e.g., NaOH in ethanol) .
  • Step 3 : Final coupling of the benzodiazole moiety via nucleophilic substitution or cross-coupling reactions, optimized in polar aprotic solvents like DMF at 80–100°C . Key parameters include solvent choice (e.g., ethanol, DMF), catalyst selection (e.g., Cu(I) for click chemistry), and reaction time (4–24 hours) .

Q. How is the compound’s structural integrity validated post-synthesis?

Validation relies on:

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm), nitrophenyl protons (δ ~7.5–8.5 ppm), and benzodiazole aromatic signals (δ ~6.5–7.5 ppm) .
  • IR : Stretching vibrations for C=S (1050–1150 cm⁻¹) and NO₂ (1350–1550 cm⁻¹) .
    • Elemental analysis : Agreement between calculated and observed C, H, N, S content (e.g., ±0.3% deviation) .
    • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) matching the theoretical m/z .

Q. What methods are used to assess the compound’s purity?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >95% purity .
  • Melting point consistency : Deviation <2°C from literature values indicates minimal impurities .
  • TLC monitoring : Rf values compared to standards during synthesis .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogous triazoloquinazoline derivatives exhibit:

  • Antimicrobial activity : MIC values of 2–16 µg/mL against Gram-positive bacteria .
  • Enzyme inhibition : IC₅₀ < 1 µM for kinases and proteases in docking studies . These results suggest potential for follow-up mechanistic studies .

Advanced Research Questions

Q. How can synthetic yield be optimized for the triazoloquinazoline core?

  • Catalyst screening : Deep eutectic solvents (e.g., NGPU) reduce reaction time by 50% and increase yield by 15–20% compared to traditional catalysts .
  • Solvent optimization : Replacing toluene with DMSO improves solubility of nitroaryl intermediates, enhancing yield from 39% to 58% .
  • Temperature control : Maintaining reflux at 110°C prevents side reactions (e.g., demethylation) .

Q. How to resolve discrepancies in NMR data across studies?

  • Dynamic effects : Solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) can cause δ variations of 0.1–0.3 ppm for methoxy groups .
  • Tautomerism : The triazole ring’s tautomeric states (1,2,3- vs. 1,2,4-substitution) require 2D NMR (e.g., ¹H-¹⁵N HMBC) for unambiguous assignment .
  • Reference standards : Cross-validate using commercially available analogs (e.g., 5-cyclopentyl-triazoloquinazolines) .

Q. What computational tools aid in predicting reaction pathways for this compound?

  • DFT simulations : Calculate activation energies for cycloaddition steps (e.g., B3LYP/6-31G* level) to identify rate-limiting stages .
  • Molecular docking : Predict binding modes with target enzymes (e.g., α-glucosidase) using AutoDock Vina .
  • AI-driven platforms : COMSOL Multiphysics integrates reaction kinetics data to model solvent effects and optimize conditions .

Q. How to design experiments for mechanistic studies of its bioactivity?

  • Isotopic labeling : Use ¹⁵N-labeled triazole precursors to track metabolic incorporation .
  • Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., fluorescence-based protease assays) .
  • Mutagenesis : Compare activity against wild-type vs. mutant enzymes to identify key binding residues .

Q. How to integrate experimental and computational data for synthesis refinement?

  • Feedback loops : Use quantum chemical calculations (e.g., Gaussian 16) to refine reaction pathways based on experimental yields .
  • Machine learning : Train models on datasets from analogous compounds to predict optimal molar ratios and temperatures .
  • High-throughput screening : Test 10–20 solvent/catalyst combinations in parallel, guided by computational predictions .

Q. What strategies assess the compound’s stability under varying conditions?

  • Forced degradation studies : Expose to heat (60°C), light (UV-A), and humidity (75% RH) for 7 days, monitoring decomposition via HPLC .
  • Solvent stability screen : Test solubility and aggregation in PBS, DMSO, and ethanol using dynamic light scattering (DLS) .
  • pH-dependent stability : Measure half-life in buffers (pH 1–10) to identify degradation hotspots (e.g., nitro group reduction) .

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